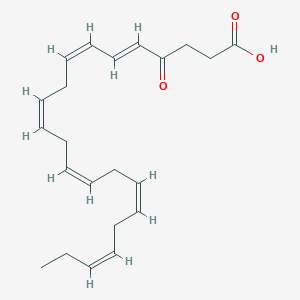

Acide 4-oxo Docosahexaénoïque

Vue d'ensemble

Description

L'acide 4-oxo docosahexaénoïque est un métabolite de l'acide docosahexaénoïque, un acide gras polyinsaturé oméga-3. Il est connu pour ses propriétés antiprolifératives et son rôle d'agoniste du récepteur gamma activé par les proliférateurs de peroxysomes . Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte du traitement du cancer .

Applications De Recherche Scientifique

4-Oxo docosahexaenoic acid has several scientific research applications:

Chemistry: It is used as a model compound to study oxidation and reduction reactions.

Medicine: Its antiproliferative properties are being explored for therapeutic applications in oncology.

Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mécanisme D'action

Target of Action

4-Oxo Docosahexaenoic Acid (4-oxo DHA) is a putative metabolite of Docosahexaenoic acid (DHA) with antiproliferative and PPARγ agonist activity . The primary target of 4-oxo DHA is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

4-oxo DHA interacts with its target, PPARγ, by binding covalently to it . This binding activates gene transcription in luciferase reporter assays and in dendritic cells . The activation of PPARγ leads to changes in the expression of genes involved in lipid metabolism, adipogenesis, inflammation, and maintenance of metabolic homeostasis .

Biochemical Pathways

The activation of PPARγ by 4-oxo DHA affects several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and cell proliferation . The downstream effects of these pathway alterations contribute to the compound’s antiproliferative activity and its role as a PPARγ agonist .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its formulation, route of administration, and the physiological characteristics of the individual .

Result of Action

The result of 4-oxo DHA’s action is a decrease in the growth of several triple-negative breast cancer cell lines (MCF-10F, trMCF, bsMCF, MDA-MB-231, and BT549) at concentrations of 50-100 μM . Interestingly, it has been observed to increase the proliferation of MCF-7 cells . These effects are likely due to the compound’s influence on PPARγ activity and the subsequent alterations in gene expression .

Analyse Biochimique

Biochemical Properties

4-oxo Docosahexaenoic Acid interacts with several biomolecules, including enzymes and proteins. It binds covalently to PPARγ and activates gene transcription in luciferase reporter assays and in dendritic cells . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

4-oxo Docosahexaenoic Acid has been found to inhibit the growth of several triple negative breast cancer cell lines at concentrations of 50-100 µM. It increased the proliferation of MCF-7 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-oxo Docosahexaenoic Acid involves its binding to PPARγ, which activates gene transcription . This leads to changes in gene expression and can result in enzyme inhibition or activation.

Metabolic Pathways

4-oxo Docosahexaenoic Acid is involved in metabolic pathways mediated by 5-lipoxygenase . It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide 4-oxo docosahexaénoïque peut être synthétisé par l'oxydation de l'acide docosahexaénoïque. Le processus d'oxydation implique généralement l'utilisation d'agents oxydants spécifiques dans des conditions contrôlées pour assurer la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de l'this compound implique l'oxydation à grande échelle de l'acide docosahexaénoïque. Ce processus est optimisé pour obtenir des rendements et une pureté élevés. L'utilisation de la chromatographie liquide haute performance est courante dans les étapes de purification pour garantir que le produit final répond aux normes requises .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 4-oxo docosahexaénoïque subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation d'autres métabolites.

Réduction : Les réactions de réduction peuvent le reconvertir en acide docosahexaénoïque ou en d'autres composés apparentés.

Substitution : Il peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres.

Réactifs et conditions courantes

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés pour les réactions de réduction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, une oxydation supplémentaire peut produire divers métabolites oxydés, tandis que la réduction peut produire de l'acide docosahexaénoïque .

4. Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions d'oxydation et de réduction.

Médecine : Ses propriétés antiprolifératives sont explorées pour des applications thérapeutiques en oncologie.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec le récepteur gamma activé par les proliférateurs de peroxysomes. Cette interaction entraîne l'activation de la transcription génique, ce qui à son tour régule divers processus cellulaires. Les effets antiprolifératifs du composé sont principalement dus à sa capacité à induire l'apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide docosahexaénoïque : Le composé parent dont est dérivé l'acide 4-oxo docosahexaénoïque.

Acide eicosapentaénoïque : Un autre acide gras polyinsaturé oméga-3 avec des propriétés bioactives similaires.

Acide alpha-linolénique : Un précurseur de l'acide docosahexaénoïque et de l'acide eicosapentaénoïque.

Unicité

L'this compound est unique en raison de ses propriétés antiprolifératives spécifiques et de son rôle d'agoniste du récepteur gamma activé par les proliférateurs de peroxysomes. Contrairement à son composé parent, l'acide docosahexaénoïque, l'this compound s'est avéré avoir un effet plus marqué sur certaines lignées de cellules cancéreuses .

Propriétés

IUPAC Name |

(5E,7Z,10Z,13Z,16Z,19Z)-4-oxodocosa-5,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNUULCIKILOHW-PQVBWYSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CC=CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C=C\C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

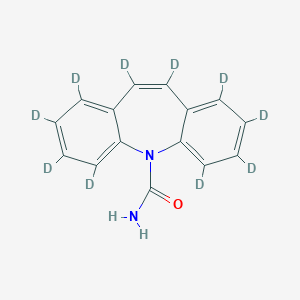

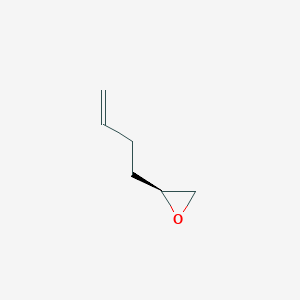

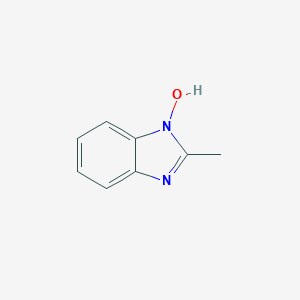

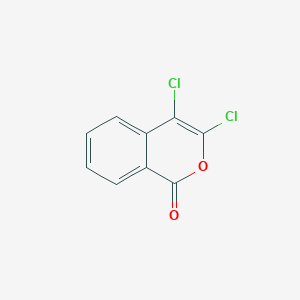

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(prop-2-yn-1-yl)amino]benzoate](/img/structure/B162985.png)

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)